2-[1-(5-fluoro-2-methoxybenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine
CAS No.: 2640874-72-0
Cat. No.: VC11852711
Molecular Formula: C20H20FN3O3S
Molecular Weight: 401.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640874-72-0 |
|---|---|
| Molecular Formula | C20H20FN3O3S |
| Molecular Weight | 401.5 g/mol |
| IUPAC Name | 2-[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]-1,8-naphthyridine |
| Standard InChI | InChI=1S/C20H20FN3O3S/c1-27-18-7-5-16(21)13-19(18)28(25,26)24-11-8-14(9-12-24)17-6-4-15-3-2-10-22-20(15)23-17/h2-7,10,13-14H,8-9,11-12H2,1H3 |
| Standard InChI Key | AKCZUECOBAWXGF-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3 |
| Canonical SMILES | COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3 |
Introduction
2-[1-(5-fluoro-2-methoxybenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine is a complex organic compound characterized by its unique structural features, which include a naphthyridine core and a sulfonyl-piperidine moiety. This compound is of interest in scientific research due to its potential for diverse chemical reactivity and biological activity. The presence of a fluorine atom and a methoxy group on the aromatic ring suggests significant biological activity, making it a valuable tool for advancing various fields of study, particularly in medicinal chemistry.
Synthesis and Chemical Reactivity
The synthesis of 2-[1-(5-fluoro-2-methoxybenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine typically involves several key steps, including the formation of the sulfonyl linkage and the incorporation of the naphthyridine ring. Each step requires careful optimization of reaction conditions to ensure high yields and purity of the final product.
Synthesis Steps:
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Formation of Sulfonyl Linkage: Involves the reaction of a sulfonyl chloride with a piperidine derivative.
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Incorporation of Naphthyridine Ring: Requires the use of appropriate coupling reactions to link the piperidine derivative to the naphthyridine core.
Biological Activity and Applications
Research indicates that 2-[1-(5-fluoro-2-methoxybenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine exhibits significant biological activity. It has been studied for potential applications in drug development, particularly in areas such as enzyme inhibition and receptor modulation. The sulfonamide group is often associated with antimicrobial properties, while the piperidine derivative may exhibit psychoactive effects or influence neurotransmitter pathways.
Biological Activity:
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Enzyme Inhibition: Potential to inhibit specific enzymes involved in disease pathways.
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Receptor Modulation: May interact with receptors to modulate biological responses.
Comparison with Similar Compounds
Several compounds share structural similarities with 2-[1-(5-fluoro-2-methoxybenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine. These include compounds with different heterocyclic cores such as quinoxaline, quinazoline, and pyridazine. What distinguishes 2-[1-(5-fluoro-2-methoxybenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine from these compounds is its specific combination of functional groups and its naphthyridine core, which may confer unique chemical reactivity and biological properties.
Comparison Table:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-[1-(5-Fluoro-2-methoxybenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine | Naphthyridine core, sulfonyl group | Unique biological activity due to naphthyridine |
| 2-[1-(5-Fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]oxyquinoxaline | Quinoxaline instead of naphthyridine | Different biological activities due to quinoxaline structure |
| 3-{[1-(5-Fluoro-2-methoxybenzenesulfonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one | Quinazoline core | Potentially different enzyme inhibition profile |
| 3-{[1-(5-Fluoro-2-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}-6-methylpyridazine | Pyridazine ring | Unique reactivity due to pyridazine |
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